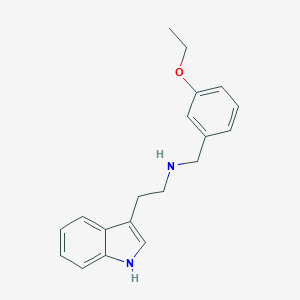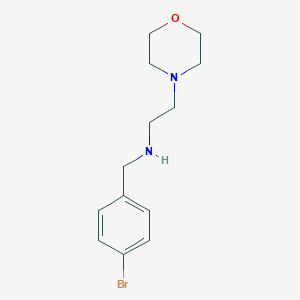![molecular formula C11H14N2O B503875 (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE](/img/structure/B503875.png)
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is a heterocyclic compound that combines a furan ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE typically involves the reaction of furan-2-carbaldehyde with 1-methylpyrrole in the presence of a suitable catalyst. One common method includes the use of microwave-assisted conditions to enhance the reaction efficiency and yield . The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of renewable resources, such as biomass-derived furan compounds, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
(1-Furan-2-yl-propyl)-methyl-amine: Shares a similar furan ring structure but differs in the alkyl chain length and substitution pattern.
Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine: Contains a piperidine ring instead of a pyrrole ring, leading to different chemical and biological properties.
Uniqueness: (FURAN-2-YLMETHYL)[(1-METHYLPYRROL-2-YL)METHYL]AMINE is unique due to its combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C11H14N2O/c1-13-6-2-4-10(13)8-12-9-11-5-3-7-14-11/h2-7,12H,8-9H2,1H3 |
InChI Key |
OPHLVQQCUYMCQV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCC2=CC=CO2 |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B503792.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B503793.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B503794.png)
![1-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B503796.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B503797.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503801.png)


![N'-[4-(benzyloxy)-3-ethoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B503804.png)
![N-[2-(benzyloxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B503805.png)
![2-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B503811.png)
![N'-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B503812.png)

